Cas no 2138170-02-0 (N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-chloroethane-1-sulfonamide)

N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-chloroethane-1-sulfonamide structure
2138170-02-0 structure
Product name:N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-chloroethane-1-sulfonamide
CAS No:2138170-02-0
MF:C8H13ClN4O2S
MW:264.732418775558
CID:6288353
PubChem ID:165484101

N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-chloroethane-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-chloroethane-1-sulfonamide
    • EN300-1130660
    • 2138170-02-0
    • N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-chloroethane-1-sulfonamide
    • Inchi: 1S/C8H13ClN4O2S/c9-2-4-16(14,15)12-8-1-3-11-13(8)7-5-10-6-7/h1,3,7,10,12H,2,4-6H2
    • InChI Key: NGQSXOABHGRDFX-UHFFFAOYSA-N
    • SMILES: ClCCS(NC1=CC=NN1C1CNC1)(=O)=O

Computed Properties

  • Exact Mass: 264.0447745g/mol
  • Monoisotopic Mass: 264.0447745g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 84.4Ų

N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-chloroethane-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1130660-0.05g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-chloroethane-1-sulfonamide
2138170-02-0 95%
0.05g
$792.0 2023-10-26
Enamine
EN300-1130660-2.5g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-chloroethane-1-sulfonamide
2138170-02-0 95%
2.5g
$1848.0 2023-10-26
Enamine
EN300-1130660-0.5g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-chloroethane-1-sulfonamide
2138170-02-0 95%
0.5g
$905.0 2023-10-26
Enamine
EN300-1130660-1g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-chloroethane-1-sulfonamide
2138170-02-0 95%
1g
$943.0 2023-10-26
Enamine
EN300-1130660-10g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-chloroethane-1-sulfonamide
2138170-02-0 95%
10g
$4052.0 2023-10-26
Enamine
EN300-1130660-5g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-chloroethane-1-sulfonamide
2138170-02-0 95%
5g
$2732.0 2023-10-26
Enamine
EN300-1130660-0.1g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-chloroethane-1-sulfonamide
2138170-02-0 95%
0.1g
$829.0 2023-10-26
Enamine
EN300-1130660-0.25g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-chloroethane-1-sulfonamide
2138170-02-0 95%
0.25g
$867.0 2023-10-26
Enamine
EN300-1130660-1.0g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-chloroethane-1-sulfonamide
2138170-02-0
1g
$0.0 2023-06-09

Additional information on N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-chloroethane-1-sulfonamide

N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-chloroethane-1-sulfonamide: A Comprehensive Overview

N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-chloroethane-1-sulfonamide is a complex organic compound with the CAS registry number 2138170-02-0. This compound belongs to the class of sulfonamides, which are widely used in pharmaceuticals, agrochemicals, and other industrial applications. The molecule features a pyrazole ring, an azetidine moiety, and a sulfonamide group, making it a versatile structure for various chemical reactions and biological activities.

The pyrazole ring in this compound is a five-membered aromatic heterocycle containing two nitrogen atoms. Pyrazoles are known for their stability and ability to participate in hydrogen bonding, which enhances their bioavailability and pharmacokinetic properties. The azetidine moiety, a four-membered saturated ring containing one nitrogen atom, contributes to the compound's flexibility and ability to form specific interactions with biological targets. The sulfonamide group is a key functional group in this molecule, as it is known for its ability to act as a bioisostere of carboxylic acids and amides, providing both hydrophilic and hydrophobic properties depending on the substituents.

Recent studies have highlighted the potential of N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-chloroethane-1-sulfonamide in drug discovery. Researchers have explored its role as a kinase inhibitor, targeting enzymes such as cyclin-dependent kinases (CDKs) and protein kinase C (PKC). These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis, making them attractive targets for cancer therapy. The compound's ability to inhibit these kinases suggests its potential in developing novel anti-cancer agents.

In addition to its enzymatic activity, the compound has shown promise in modulating ion channels. Ion channels are critical for maintaining cellular homeostasis and are implicated in numerous diseases, including epilepsy, cardiovascular disorders, and pain management. The azetidine moiety in the molecule plays a significant role in stabilizing interactions with ion channel proteins, enhancing its efficacy as a modulator.

The synthesis of N-1-(azetidin-3-yl)-1H-pyrazol-5

Recommend Articles

Recommended suppliers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk